molecular formula C10H14ClN3O4S B12155936 5-chloro-N-(3-methoxypropyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(3-methoxypropyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B12155936
M. Wt: 307.75 g/mol
InChI Key: LSHCKWWASFDTET-UHFFFAOYSA-N
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Description

This pyrimidine-derived carboxamide features a chloro substituent at position 5, a methylsulfonyl group at position 2, and a 3-methoxypropyl chain attached to the carboxamide nitrogen. The 3-methoxypropyl side chain may enhance solubility compared to purely hydrophobic substituents, while the methylsulfonyl group contributes to metabolic stability .

Properties

Molecular Formula

C10H14ClN3O4S

Molecular Weight

307.75 g/mol

IUPAC Name

5-chloro-N-(3-methoxypropyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C10H14ClN3O4S/c1-18-5-3-4-12-9(15)8-7(11)6-13-10(14-8)19(2,16)17/h6H,3-5H2,1-2H3,(H,12,15)

InChI Key

LSHCKWWASFDTET-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=NC(=NC=C1Cl)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Condensation Reaction: One synthetic route involves the condensation of 5-chloro-2,4-diaminopyrimidine with 3-methoxypropylamine. This forms the N-(3-methoxypropyl) derivative.

    Sulfonation: The methylsulfonyl group is introduced via sulfonation of the 2-position using a suitable reagent (e.g., methanesulfonyl chloride).

    Carboxylation: Finally, carboxylation of the 4-position yields the desired compound.

Industrial Production::
  • Industrial-scale production typically employs efficient and cost-effective methods, such as continuous flow processes or solid-phase synthesis.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the chloro and methoxypropyl groups.

    Common Reagents: Sodium hydride (NaH), hydrogen peroxide (H₂O₂), and various alkylating agents.

    Major Products: The specific products depend on reaction conditions and substituents.

Scientific Research Applications

    Medicine: Investigated for potential antiviral or anticancer properties.

    Chemical Biology: Used as a probe to study cellular processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

    Targets: The compound likely interacts with enzymes or receptors due to its structural complexity.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related pyrimidine-carboxamide derivatives:

Compound Substituents Physical Properties Bioactivity Notes
Target Compound : 5-Chloro-N-(3-methoxypropyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide - 5-Cl, 2-SO₂Me, N-(3-methoxypropyl) Not explicitly reported; inferred solubility↑ Hypothesized kinase inhibition due to sulfonyl group; stability via methoxypropyl
Analog 1 : 5-Chloro-2-(isopropylsulfanyl)-N-phenylpyrimidine-4-carboxamide () - 5-Cl, 2-S-iPr, N-phenyl with sulfamoyl linkage Higher lipophilicity (XlogP↑) Reduced solubility vs. target; potential for membrane permeability
Analog 2 : 2-Amino-N-(3,4-dichlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide () - 2-NH₂, 4-iPr, 6-OCH₃, N-(3,4-Cl₂-phenyl) Mp 240–242°C; IR/NMR/MS data reported Antifungal activity noted; amino group may enhance hydrogen bonding
Analog 3 : 5-Chloro-N-(4-chlorobenzyl)-2-(ethylsulfonyl)-pyrimidine-4-carboxamide () - 5-Cl, 2-SO₂Et, N-(4-Cl-benzyl) and N-(furan-2-ylmethyl) Purity 98%; synthetic accessibility Dual substituents (chlorobenzyl/furan) may improve target specificity
Analog 4 : 5-Chloro-N-(4-fluorophenyl)-2-(2-methylbenzylsulfonyl)pyrimidine-4-carboxamide () - 5-Cl, 2-SO₂-(2-Me-benzyl), N-(4-F-phenyl) MW 419.855; XlogP 3.5 Fluorine enhances electronegativity; high lipophilicity may limit bioavailability

Substituent Effects on Bioactivity

  • Sulfonyl vs. Thioether (Position 2) : Methylsulfonyl (target) and ethylsulfonyl (Analog 3) improve oxidative stability compared to thioether (Analog 1), which is prone to metabolic oxidation .
  • N-Substituents : The 3-methoxypropyl group (target) likely increases solubility vs. aromatic groups (e.g., Analog 4’s fluorophenyl), though aromaticity may enhance target binding .

Research Findings and Hypotheses

  • Antimicrobial Potential: Analog 2’s antifungal activity implies that the target’s chloro and sulfonyl groups may confer similar properties, though its methoxypropyl chain could reduce membrane penetration .
  • Metabolic Stability : The target’s methylsulfonyl group and ether-linked side chain may resist CYP450-mediated metabolism better than thioether (Analog 1) or benzyl (Analog 4) groups .

Biological Activity

5-chloro-N-(3-methoxypropyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide, identified by its CAS number 902243-90-7, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article synthesizes existing research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

The molecular formula of 5-chloro-N-(3-methoxypropyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is C₁₀H₁₄ClN₃O₄S, with a molecular weight of 307.75 g/mol. Its structure features a pyrimidine ring substituted with chlorine and methylsulfonyl groups, which are critical for its biological activities.

PropertyValue
CAS Number902243-90-7
Molecular FormulaC₁₀H₁₄ClN₃O₄S
Molecular Weight307.75 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including our compound of interest. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

  • Inhibitory Effects on COX Enzymes :
    • A comparative study indicated that several pyrimidine derivatives exhibited significant inhibition of COX-1 and COX-2 enzymes. For instance, compounds similar to 5-chloro-N-(3-methoxypropyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide showed IC₅₀ values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 respectively .
  • Case Study :
    • In an experimental model using carrageenan-induced paw edema in rats, derivatives were shown to reduce inflammation effectively, with ED₅₀ values comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have also been explored, demonstrating effectiveness against various pathogens.

  • Mechanism :
    • The antimicrobial action is thought to arise from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
  • Research Findings :
    • A study on related compounds revealed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the structural modifications in compounds like 5-chloro-N-(3-methoxypropyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide could enhance their efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of pyrimidine derivatives.

  • Key Findings :
    • Substituents such as methylsulfonyl and methoxypropyl groups have been identified as crucial for enhancing anti-inflammatory effects. Electron-donating groups in particular positions on the pyrimidine ring can significantly increase potency against COX enzymes .

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